7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523095. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

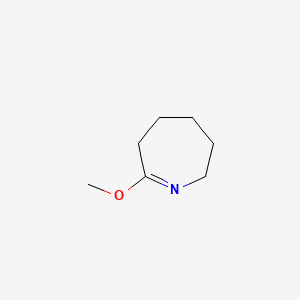

2D Structure

Properties

IUPAC Name |

7-methoxy-3,4,5,6-tetrahydro-2H-azepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXIQMQGKSQHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062491 | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2525-16-8 | |

| Record name | 1-Aza-2-methoxy-1-cycloheptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2525-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002525168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylcaprolactim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Methylcaprolactim | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHOXY-3,4,5,6-TETRAHYDRO-2H-AZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6DMX4LAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Discovery and historical background of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Discovery, Synthesis, and Core Principles

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's historical context, its modern synthesis with an emphasis on green chemistry, and its fundamental physicochemical properties.

Introduction: The Azepine Scaffold in Modern Chemistry

The seven-membered nitrogen-containing heterocyclic ring system, azepine, is a cornerstone in medicinal chemistry and materials science.[1][2] The inherent conformational flexibility of the azepine ring allows for a unique three-dimensional arrangement of substituents, making it a valuable scaffold for designing novel therapeutic agents and functional materials.[3] Azepine derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, anticonvulsant, and anticancer properties.[1][4] The subject of this guide, this compound, also known by its common synonym O-Methylcaprolactim[5][6][7], is a key derivative and a versatile intermediate in the synthesis of more complex molecules.

Discovery and Historical Background

The history of this compound is intrinsically linked to the development and chemistry of its precursor, ε-caprolactam. ε-Caprolactam is a high-volume industrial chemical, famed as the monomer for Nylon-6. The exploration of its chemical reactivity paved the way for the synthesis of a multitude of derivatives.

The functionalization of the caprolactam ring has been a subject of interest for decades, leading to the development of various N-substituted and O-substituted derivatives.[8][9][10] The synthesis of O-alkylated lactim ethers, such as this compound, represents a fundamental transformation that converts the amide functionality of the lactam into a more reactive imino ether group. This transformation unlocks new synthetic pathways, making the compound a valuable building block for introducing the azepine moiety into larger, more complex structures. Early methods for preparing such derivatives often relied on classical alkylating agents, but recent advancements have focused on more sustainable and efficient methodologies.

A Modern Approach: Green Synthesis from ε-Caprolactam

A significant advancement in the preparation of this compound is the development of a green synthetic route utilizing ε-caprolactam and dimethyl carbonate (DMC).[11][12] This method stands out for its environmental consciousness, avoiding the use of toxic and corrosive alkylating agents like dimethyl sulfate or methyl halides.

Causality Behind Experimental Choices (E-E-A-T)

-

Choice of Reagents :

-

ε-Caprolactam : The readily available, inexpensive, and stable industrial chemical serves as the ideal starting material.[13]

-

Dimethyl Carbonate (DMC) : DMC is a non-toxic, environmentally benign methylating agent. It is a green alternative to traditional methylating agents, with methanol and CO2 as the primary byproducts. Its use significantly enhances the safety and sustainability of the process.

-

-

Rationale for Reaction Conditions :

-

Temperature (353 K / 80°C) : This temperature provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate without causing significant decomposition of the reactants or product.[11][12]

-

Molar Ratio (DMC to ε-caprolactam of 0.6) : The substoichiometric amount of DMC suggests a reaction mechanism where DMC might be regenerated or that this ratio provides the optimal balance between yield and reagent usage under the specified conditions.[11][12]

-

Controlled Addition (2-hour drop-wise) : The slow, controlled addition of dimethyl carbonate is crucial. This technique maintains a low concentration of the methylating agent, which helps to control the exothermicity of the reaction and minimize potential side reactions, thereby improving the selectivity and yield of the desired product.[11][12]

-

Post-Reaction Time (1 hour) : Allowing the reaction to stir for an additional hour after the addition is complete ensures that the reaction goes to completion, maximizing the conversion of the starting material.[11][12]

-

Synthetic Workflow Diagram

The following diagram illustrates the green synthesis pathway from ε-caprolactam to this compound.

Caption: Green synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system based on published optimal conditions.[11][12]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

ε-Caprolactam

-

Dimethyl Carbonate (DMC)

-

Reaction vessel equipped with a stirrer, dropping funnel, and condenser

-

Heating mantle with temperature control

Procedure:

-

Preparation : Charge the reaction vessel with ε-caprolactam.

-

Heating : Heat the reaction vessel to the optimal reaction temperature of 353 K (80°C).

-

Reagent Addition : Add dimethyl carbonate to the dropping funnel. Begin a slow, drop-wise addition of the dimethyl carbonate to the molten ε-caprolactam over a period of 2 hours. The molar ratio of dimethyl carbonate to ε-caprolactam should be maintained at 0.6.

-

Reaction : Once the addition is complete, allow the reaction mixture to stir at 353 K for an additional 1 hour to ensure the reaction proceeds to completion.

-

Workup and Purification : Upon completion, the reaction mixture can be purified. Given the high purity reported (>98%), purification may involve distillation under reduced pressure to isolate the final product.

-

Characterization : The identity of the product is confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, and the purity is determined by Gas Chromatography (GC).[11][12]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented in chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| Synonyms | O-Methylcaprolactim, Caprolactim methyl ether | [5][6] |

| CAS Number | 2525-16-8 | [5][14] |

| Molecular Formula | C₇H₁₃NO | [6][14] |

| Molecular Weight | 127.18 g/mol | [6][14] |

| Boiling Point | 468.31 K (195.16 °C) (Joback Method) | [7] |

| SMILES | COC1=NCCCCC1 | [6][7] |

| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N | [6][14] |

Spectroscopic data is available for characterization:

-

IR Spectrum : Available in the NIST Chemistry WebBook.[14]

-

Mass Spectrum (EI) : Available in the NIST Chemistry WebBook.[14]

Applications and Future Outlook

This compound is primarily a valuable intermediate in organic synthesis. The imino ether functionality is significantly more reactive than the parent amide, allowing for:

-

Synthesis of Substituted Azepines : It can serve as a precursor for the synthesis of various N- and C-substituted azepine derivatives, which are of interest in medicinal chemistry.

-

Formation of Fused Heterocyclic Systems : The reactive nature of the compound allows it to be used in cyclization reactions to form bicyclic and tricyclic systems containing the azepine ring.

The development of a green synthetic route enhances its attractiveness for industrial applications where sustainability and safety are paramount. Future research may focus on expanding the utility of this intermediate in the synthesis of novel pharmacologically active agents and functional materials.

References

- 1. jopir.in [jopir.in]

- 2. samphina.com.ng [samphina.com.ng]

- 3. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemeo.com [chemeo.com]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The Green Synthesis of 7-Methoxy-3, 4, 5, 6-Tetrahydro-2H-Azepine...: Ingenta Connect [ingentaconnect.com]

- 13. rjwave.org [rjwave.org]

- 14. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine (CAS No: 2525-16-8), a key heterocyclic intermediate. This document is structured to serve researchers, scientists, and drug development professionals by not only presenting core data but also contextualizing it with practical experimental insights and methodologies. We will explore the compound's chemical identity, core physical and chemical properties, spectroscopic profile, and relevant safety protocols. The synthesis and purity of the compound are also discussed to provide a holistic understanding for its application in research and development.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical analysis. This section delineates the fundamental identifiers for this compound.

Nomenclature and Registration

-

Common Synonyms: O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptane, O-Methylhexanolactim[1][3][4][5]

Molecular Formula and Weight

-

Exact Mass: 127.099714038 Da[2]

Chemical Structure

The structure features a seven-membered azepine ring, a heterocyclic scaffold of interest in medicinal chemistry.[7] The endocyclic imine is O-methylated, forming a lactim ether. This functional group dictates much of the compound's reactivity and physical properties.

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physical properties of a compound govern its behavior in various environments, which is critical for designing experimental conditions, formulation, and purification strategies.

Summary of Properties

The key quantitative physicochemical data for this compound are summarized in the table below.

| Property | Value | Conditions | Source |

| Boiling Point | 65-67 °C | at 24 Torr | [8] |

| 52.55 °C (325.7 K) | at 18 Torr (2.4 kPa) | [4][9] | |

| Density | 0.9632 g/cm³ | at 25 °C | [8] |

| Flash Point | 51.1 °C | Closed Cup | [8] |

| Refractive Index | 1.488 | Not Specified | [8] |

| logP (Octanol/Water) | 0.8 | XLogP3 Prediction | [2][8] |

| Vapor Pressure | 3.95 mmHg | at 25 °C | [8] |

Analysis and Experimental Context

-

Thermal Properties: The boiling point is reported at reduced pressure, a common practice for compounds that may decompose or oxidize at their atmospheric boiling point. The relatively low flash point indicates that it is a flammable liquid, requiring careful handling away from ignition sources.[8][10] No experimental melting point data was found in the surveyed literature, suggesting the compound may exist as a liquid at ambient temperatures.

-

Partition Coefficient (logP): The predicted logP value of 0.8 suggests that the compound has a slight preference for the lipophilic (octanol) phase over the hydrophilic (water) phase, but remains reasonably water-soluble.[2][8] This property is a critical parameter in drug development for predicting membrane permeability and pharmacokinetic behavior.

Spectroscopic Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, confirming its identity and purity.

-

Mass Spectrometry (MS): The NIST WebBook confirms the availability of mass spectrum data for this compound.[3] In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at m/z = 127. Subsequent fragmentation would likely involve the loss of the methoxy group (-•OCH₃) leading to a fragment at m/z = 96, or cleavage of the azepine ring.

-

Infrared (IR) Spectroscopy: IR data is also available from the NIST database.[12] Key expected absorptions include:

-

C-H stretching (alkane): ~2850-2950 cm⁻¹

-

C=N stretching (imine): ~1650-1690 cm⁻¹ (a strong, characteristic peak)

-

C-O stretching (ether): ~1050-1150 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While public spectral data is not provided, the ¹H and ¹³C NMR spectra can be reliably predicted:

-

¹H NMR: One would expect a singlet for the methoxy protons (-OCH₃) around 3.5-3.8 ppm. The protons on the tetrahydroazepine ring would appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm).

-

¹³C NMR: The imine carbon (C=N) would be the most downfield signal, typically >160 ppm. The methoxy carbon would appear around 50-60 ppm, with the remaining aliphatic ring carbons resonating between 20-50 ppm.

-

Synthesis and Purity

The method of synthesis directly influences the purity profile of a chemical, including the nature of potential side products and residual starting materials.

Green Synthesis from ε-Caprolactam

A notable green synthesis route has been developed using ε-caprolactam and dimethyl carbonate (DMC) as a methylating agent.[13] This method avoids more hazardous traditional methylating agents.

The optimal reaction conditions were identified as:

-

Reactant Ratio: 0.6 molar ratio of dimethyl carbonate to ε-caprolactam.[13]

-

Temperature: 353 K (80 °C).[13]

-

Reaction Time: 2-hour drop-wise addition of DMC followed by a 1-hour post-reaction period.[13]

This process achieves a high yield of 81.2% and a purity exceeding 98% as determined by Gas Chromatography (GC).[13]

Caption: Workflow for the green synthesis of the title compound.

Safety and Handling

Proper handling is paramount due to the hazardous nature of this compound.

-

Hazard Identification: The compound is classified as a flammable liquid and vapor.[10] It is also known to cause severe skin burns and serious eye damage.[10] It is considered an irritant.[6]

-

GHS H-Statements: Causes severe skin burns and eye damage; Flammable liquid and vapor.[10]

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[8]

Experimental Methodologies

This section provides actionable, self-validating protocols for determining key physicochemical properties. The causality behind experimental choices is emphasized.

Protocol: Determination of Boiling Point at Reduced Pressure

-

Rationale: Vacuum distillation is employed to prevent thermal degradation that can occur at the higher temperatures required for atmospheric distillation. This ensures the measured boiling point corresponds to the pure substance and not its decomposition products.

-

Methodology:

-

Assemble a micro-distillation apparatus suitable for vacuum work.

-

Place a small sample (1-2 mL) of the compound in the distillation flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum pump with a pressure gauge (manometer) positioned between the pump and the apparatus.

-

Slowly evacuate the system to the desired pressure (e.g., 24 Torr).

-

Begin heating the distillation flask gently using an oil bath.

-

Record the temperature at which a steady stream of condensate is observed on the thermometer bulb.

-

Simultaneously, record the stable pressure from the manometer.

-

The recorded temperature and pressure constitute the boiling point at reduced pressure.

-

Protocol: Measurement of LogP via Shake-Flask Method (OECD 107)

-

Rationale: The shake-flask method is the most straightforward and traditional method for determining the octanol-water partition coefficient. It directly measures the concentration of the analyte in both phases after they have reached equilibrium, providing a robust, empirical value.

-

Methodology:

-

Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol). The volume ratio is typically adjusted based on the expected logP.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing and facilitate partitioning.

-

Phase Separation: Allow the funnel to stand undisturbed until the two phases (upper octanol, lower aqueous) have clearly separated. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a sample from both the aqueous and octanol phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS or HPLC-UV).

-

Calculation: Calculate LogP as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

-

Caption: Experimental workflow for LogP determination via the shake-flask method.

Conclusion

This compound is a flammable, corrosive liquid with moderate basicity and a slight preference for lipophilic environments. Its properties are well-defined by its lactim ether functional group within a seven-membered heterocyclic ring. The availability of a high-yield green synthesis pathway enhances its utility as a chemical intermediate. The data and protocols presented in this guide provide a solid foundation for its safe handling, application, and further investigation in scientific research and development.

References

- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 5. Azepines | Fisher Scientific [fishersci.com]

- 6. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chemeo.com [chemeo.com]

- 10. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

An Inquiry into the Mechanistic Action of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Acknowledging the Information Gap

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves to address the current state of knowledge regarding the mechanism of action for the chemical compound 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine. Following a comprehensive review of publicly available scientific literature and chemical databases, it has become evident that there is a significant lack of information concerning the pharmacological properties of this molecule. While data regarding its synthesis, chemical and physical properties, and safety are available, in-depth studies elucidating its molecular targets, downstream signaling pathways, and overall mechanism of action appear to be absent from the current body of scientific research.

Current Understanding: A Focus on Physicochemical Properties

This compound, with the Chemical Abstracts Service (CAS) number 2525-16-8, is a seven-membered heterocyclic compound.[1][2][3] Its molecular formula is C7H13NO and it has a molecular weight of approximately 127.18 g/mol .[1][4] The structure consists of a tetrahydro-2H-azepine ring with a methoxy group attached at the 7th position. Synonyms for this compound include O-Methylcaprolactim and Caprolactim methyl ether.[1][5]

Information from various chemical suppliers and databases indicates that this compound is primarily available as a research chemical.[2][6] Safety data sheets highlight that it is considered a corrosive irritant.[2][7]

The Unexplored Pharmacological Landscape

A thorough search of prominent scientific databases has not yielded any peer-reviewed studies detailing the mechanism of action of this compound. There is no available information on its:

-

Primary Molecular Targets: The specific proteins, receptors, enzymes, or ion channels with which this compound interacts remain unidentified.

-

Binding Affinity and Profile: Data on the binding kinetics and selectivity of this compound for any biological target are not available.

-

Downstream Signaling Pathways: Consequently, the intracellular signaling cascades that may be modulated by this compound are unknown.

-

Pharmacological Effects: There are no published studies describing its effects in cellular or animal models, which would provide insights into its potential therapeutic or toxicological properties.

While a review on the synthesis and biological properties of azepine derivatives exists, it does not specifically mention this compound in the context of pharmacological activity.[8] The available literature primarily focuses on the synthetic routes to this and related compounds.[9]

Future Directions and a Call for Investigation

The absence of pharmacological data on this compound presents an open area for scientific inquiry. For researchers interested in exploring the potential of novel heterocyclic scaffolds, this compound could represent a starting point for a comprehensive research program.

Proposed Initial Investigational Workflow:

To elucidate the mechanism of action of this compound, a systematic approach would be required. The following diagram outlines a potential experimental workflow:

References

- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2525-16-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound CAS#: 2525-16-8 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methylcaprolactim, is a cyclic imine derivative of significant interest in synthetic and medicinal chemistry. Its seven-membered ring structure is a key feature in various biologically active compounds. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics, making a thorough understanding of its spectroscopic properties essential. This guide provides an in-depth analysis of the mass spectrometry, infrared (IR), and nuclear magnetic resonance (NMR) data for this compound, offering insights for its unambiguous identification and characterization.

Molecular Structure and Isomeric Forms

This compound possesses a cyclic imine functional group where the double bond is endocyclic. The methoxy group is attached to the iminic carbon, rendering it an O-methylated lactim. The flexible seven-membered ring can adopt various conformations. It is important to note that this compound can exist as tautomers, although the imine form is generally more stable.

An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its seven-membered nitrogen-containing ring offers a three-dimensional diversity that is highly attractive for the design of novel therapeutics. This guide focuses on a key derivative, 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also known as O-methylcaprolactim. This compound serves as a versatile and crucial intermediate for the synthesis of a wide array of substituted azepines, making it a valuable tool for drug discovery and development. This document provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and its potential applications in the pharmaceutical sciences.

Part 1: Core Compound Identification and Properties

Chemical Identity

-

IUPAC Name: this compound[1]

-

CAS Number: 2525-16-8[1]

-

Molecular Weight: 127.18 g/mol [2]

-

Synonyms: O-Methylcaprolactim, Caprolactim methyl ether, 1-Aza-2-methoxy-1-cycloheptene, 2-Methoxy-1-azacycloheptene[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Boiling Point | 52-53 °C at 18 mmHg | --INVALID-LINK-- |

| Density | 0.887 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.463 | --INVALID-LINK-- |

Part 2: Synthesis Methodologies

The synthesis of this compound is most classically achieved through the O-methylation of ε-caprolactam. A detailed and reliable procedure has been published in Organic Syntheses, a highly respected source for validated synthetic methods.[5]

Classical Synthesis: O-Methylation of ε-Caprolactam

This method involves the reaction of ε-caprolactam with a methylating agent, such as dimethyl sulfate, in a suitable solvent. The resulting imino ether is then isolated and purified.

-

Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser, a sealed mechanical stirrer, and a 1-liter dropping funnel, place 678 g (6.0 moles) of ε-caprolactam and 2 liters of benzene.

-

Dissolution: Heat the mixture on a steam bath to reflux, ensuring all the solid ε-caprolactam dissolves.

-

Addition of Methylating Agent: With continuous stirring, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate in a thin stream through the dropping funnel. The addition should take approximately 2.5 hours.

-

Reaction: Continue stirring and heating for an additional 2 hours. During this time, the reaction mixture will separate into two phases. Discontinue stirring and continue to heat under reflux for another 14 hours.

-

Work-up: Cool the mixture to room temperature. Slowly add 600 ml of 50% potassium carbonate solution over 30 minutes with gentle stirring to neutralize the reaction. Avoid vigorous stirring to prevent emulsion formation.

-

Isolation: After the evolution of carbon dioxide ceases, stir the mixture gently for 30 minutes. Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the solid filter cake with two 100-ml portions of ether and combine the washings with the filtrate.

-

Extraction and Purification: Transfer the filtrate to a separatory funnel and remove the aqueous layer. The organic layer is then distilled under reduced pressure (200-600 mm) to remove the ether and benzene. The final product is obtained by distillation through an 8-inch Vigreux column, collecting the fraction boiling at 65–67°C/24 mm. This procedure yields 450–473 g (59–62%) of this compound.

Caption: Workflow for the synthesis of this compound.

Green Synthesis Approach

A more environmentally friendly synthesis has been reported using dimethyl carbonate as the methylating agent.[6] This method avoids the use of toxic dimethyl sulfate. The optimal conditions were found to be a molar ratio of dimethylcarbonate to ε-caprolactam of 0.6, a reaction temperature of 353 K, a drop-wise addition time of 2 hours, and a post-reaction time of 1 hour, yielding up to 81.2% of the product.[6]

Part 3: Spectroscopic and Analytical Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available in the NIST Chemistry WebBook.[3][7] Key characteristic absorptions include:

-

C-H stretching: Strong absorptions are expected just below 3000 cm⁻¹ corresponding to the sp³ hybridized C-H bonds of the methylene groups in the azepine ring and the methyl group of the methoxy substituent.

-

C=N stretching: A characteristic absorption for the imino group is expected in the region of 1650-1690 cm⁻¹.

-

C-O stretching: An absorption corresponding to the C-O bond of the methoxy group is expected in the fingerprint region, typically around 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum (electron ionization) is also available in the NIST Chemistry WebBook.[3]

-

Molecular Ion Peak (M+): The molecular ion peak is expected at m/z = 127, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 112, or the loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 96. Alpha-cleavage adjacent to the nitrogen atom is also a probable fragmentation route.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 3 protons for the methoxy group (CH₃O-).

-

Multiplets for the five methylene groups (-CH₂-) of the azepine ring. The protons on the carbons adjacent to the nitrogen and the imino group would be expected to be the most deshielded.

-

-

¹³C NMR:

-

A signal for the carbon of the methoxy group.

-

Signals for the five methylene carbons of the azepine ring.

-

A downfield signal for the imino carbon (C=N).

-

Part 4: Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azepine core is present in a number of approved drugs and biologically active compounds.[8]

Role as a Synthetic Intermediate

The imino ether functionality of this compound makes it a reactive intermediate for the introduction of various substituents onto the azepine ring. It can undergo reactions such as:

-

Nucleophilic addition at the imino carbon: This allows for the introduction of a wide range of functional groups.

-

Reactions at the adjacent methylene group: The protons on the carbon adjacent to the imino group can be acidic enough to be removed by a strong base, allowing for alkylation or other functionalization at this position.

Importance of the Azepine Scaffold

The seven-membered ring of azepines provides a flexible and three-dimensional scaffold that can be exploited to target a variety of biological receptors and enzymes. Derivatives of the azepine core have shown a broad range of pharmacological activities, including but not limited to:

By using this compound as a starting material, medicinal chemists can generate libraries of novel azepine derivatives for screening in various disease models.

Caption: The role of this compound in a drug discovery workflow.

Part 5: Safety Information

-

Hazard Statements: Causes serious eye damage. Causes severe skin burns and eye damage. Flammable liquid and vapor.[10]

-

Precautionary Statements: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. Keep away from heat/sparks/open flames/hot surfaces. - No smoking.[10]

Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and follow all appropriate laboratory safety procedures.

References

- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 4. chemeo.com [chemeo.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 8. Synthesis and Medicinal Uses of Azepines | Pharmaguideline [pharmaguideline.com]

- 9. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, with a focus on its solubility and stability. As a cyclic lactim ether, this compound presents unique characteristics that are pivotal for its handling, formulation, and development as a potential therapeutic agent or chemical intermediate. This document delineates the theoretical underpinnings of its chemical behavior, offers detailed, state-of-the-art protocols for empirical determination of its solubility and stability profiles, and provides insights into its potential metabolic fate. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for regulatory submissions and further research.

Introduction: Understanding the Core Structure

This compound (CAS No. 2525-16-8) is a seven-membered heterocyclic compound. Its structure is characterized by a tetrahydroazepine ring, an exocyclic double bond within the ring system forming an enamine-like system, and a methoxy group attached to the double bond, classifying it as a lactim ether. This unique arrangement of functional groups dictates its chemical properties, particularly its solubility in various media and its susceptibility to degradation.

The nitrogen atom in the ring can act as a proton acceptor, influencing its solubility in acidic aqueous solutions. The lactim ether functionality, which can be viewed as an enol ether integrated into a cyclic system, is the most reactive site for hydrolytic degradation. Understanding the interplay of these structural features is paramount for any scientist working with this molecule.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C7H13NO | [1][2][3] |

| Molecular Weight | 127.18 g/mol | [3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 65-67 °C @ 24 Torr; 52-53 °C @ 18 mm Hg | [1][2] |

| Density | 0.9632 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.488 | [1] |

| Predicted logP (Octanol/Water) | 0.8 - 1.605 | [1][4] |

| Predicted log10WS (Water Solubility in mol/l) | -1.39 | [4] |

Table 1: Key Physicochemical Properties of this compound.

Solubility Assessment

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. For this compound, both aqueous and organic solubility are of interest.

Theoretical Considerations

The presence of the nitrogen atom suggests that the molecule will exhibit greater solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. The predicted LogP value of approximately 0.8 to 1.6 indicates that the compound is moderately lipophilic, suggesting solubility in a range of organic solvents. The predicted water solubility is relatively low, which is important for consideration in formulation development.

Experimental Protocol for Solubility Determination

This protocol outlines a robust method for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the test compound in a panel of pharmaceutically relevant solvents.

Materials:

-

This compound

-

HPLC grade solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, propylene glycol)

-

Phosphate and citrate buffers (pH 2, 4, 6.8, 7.4, 9)

-

Vials with screw caps

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector or a validated LC-MS/MS method

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a solid/liquid slurry is present to confirm saturation.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure excess solid/liquid is still present.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL by applying the dilution factor to the measured concentration.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility.

-

Caption: Workflow for Thermodynamic Solubility Assessment.

Chemical Stability Evaluation

The stability of this compound is a critical quality attribute. As a lactim ether, it is anticipated to be susceptible to hydrolysis, particularly in acidic conditions, yielding ε-caprolactam and methanol. Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]

Predicted Degradation Pathway

The primary degradation pathway is expected to be the acid-catalyzed hydrolysis of the lactim ether bond. The lone pair of electrons on the nitrogen can delocalize to the double bond, making the β-carbon susceptible to protonation. Subsequent nucleophilic attack by water on the iminium intermediate would lead to the formation of a hemiaminal ether, which would then collapse to form ε-caprolactam and methanol.

References

- 1. echemi.com [echemi.com]

- 2. 2525-16-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. onyxipca.com [onyxipca.com]

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: A Scoping Review of Potential Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a heterocyclic organic compound, represents a scaffold of significant interest in medicinal chemistry. While direct biological data on this specific molecule is limited, its structural relationship to a broad class of pharmacologically active azepine derivatives suggests a rich potential for therapeutic applications. This technical guide provides a comprehensive overview of the hypothesized biological activities of this compound, drawing upon structure-activity relationships and experimental evidence from analogous compounds. We will explore its potential in oncology, infectious diseases, and neurology, offering detailed experimental protocols to facilitate further investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Azepine Scaffold in Drug Discovery

The azepine ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets.[2] The non-planar nature of the azepine ring provides an opportunity for three-dimensional diversity in drug design, often leading to enhanced potency and selectivity compared to more rigid aromatic systems.

This compound, also known as O-methylcaprolactim, is a derivative of ε-caprolactam, a widely used industrial chemical.[3] While the toxicology of ε-caprolactam has been studied, indicating relatively low toxicity in humans, the biological activities of its ether derivatives, such as the topic of this guide, remain largely unexplored.[4][5] This guide will synthesize existing knowledge on related azepine compounds to build a strong rationale for investigating the potential therapeutic applications of this compound.

Synthesis and Characterization

A green and efficient synthesis of this compound has been reported using ε-caprolactam and dimethyl carbonate as the methylating agent. This method offers a high yield and purity, making the compound readily accessible for biological screening.

| Starting Material | Reagent | Product | Yield | Purity |

| ε-Caprolactam | Dimethyl Carbonate | This compound | 81.2% | >98% |

Characterization of the final product is typically achieved through standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.[6]

Potential Biological Activities: A Hypothesis-Driven Approach

Based on the pharmacological profiles of structurally related azepine derivatives, we hypothesize that this compound may exhibit biological activities in the following key areas:

Cytotoxic Activity in Oncology

Rationale: Numerous studies have demonstrated the potent cytotoxic effects of substituted azepine derivatives against various cancer cell lines.[7][8] For instance, N-substituted 6,7-dihydro-5H-dibenz[c,e]azepines have shown significant activity against leukemias, carcinomas, and sarcomas by inhibiting key enzymes involved in purine and DNA synthesis.[7] The presence of the azepine core in these molecules is crucial for their anticancer properties.

Hypothesized Mechanism of Action: We postulate that this compound may exert cytotoxic effects through one or more of the following mechanisms, similar to other active azepine compounds:

-

Inhibition of DNA Synthesis: By targeting enzymes such as IMP dehydrogenase or PRPP amido transferase.[7]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Interference with Topoisomerase II: Leading to DNA damage and cell cycle arrest.[9]

References

- 1. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 7. The cytotoxicity of N-substituted diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a cyclic imino ether, is a versatile building block in modern organic and medicinal chemistry. Its unique structural features, combining a seven-membered azepine ring with a reactive methoxy group, make it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutic agents. The azepine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds that target the central nervous system and other biological pathways. The strategic functionalization of the this compound core allows for the exploration of vast chemical space in the quest for new and improved pharmaceuticals.

Nomenclature and Identification: A Compound of Many Names

Due to its widespread use and diverse history, this compound is known by a variety of synonyms and alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searching and chemical sourcing.

The systematic IUPAC name for this compound is This compound .[1] However, it is frequently referred to by several other names, with O-Methylcaprolactim being one of the most common trivial names.[1][2][3][4] This name highlights its origin as the O-methylated derivative of ε-caprolactam.

A comprehensive list of its identifiers and common synonyms is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2525-16-8[1][4] |

| Molecular Formula | C7H13NO[1][4] |

| Molecular Weight | 127.18 g/mol [4] |

| Common Synonyms | O-Methylcaprolactim, Caprolactim methyl ether, O-Methyl-ε-caprolactim, 1-Aza-2-methoxy-1-cycloheptene, 2-Methoxy-1-azacycloheptene[1][2][3][4] |

| Other Names | 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-; 3,4,5,6-Tetrahydro-7-methoxy-2H-azepine; ε-Caprolactim methyl ether; O-Methylhexanolactim; 2-Methoxy-4,5,6,7-tetrahydro-3H-azepine; NSC 31263; NSC 523095; methyl 3,4,5,6-tetrahydro-7H-azepin-2-yl ether[1][2][3][4] |

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, reaction monitoring, and characterization.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | Assumed from context |

| Boiling Point | 65-67 °C at 24 mmHg | Organic Syntheses |

| Density | 0.9598 g/mL at 25 °C | Organic Syntheses |

| Refractive Index (nD25) | 1.4610 | Organic Syntheses |

| SMILES | COC1=NCCCCC1 | [1] |

| InChIKey | DNXIQMQGKSQHPC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST WebBook, providing a fingerprint for its functional groups.[5] Key absorptions would include C-O stretching for the methoxy group, C=N stretching for the imino ether, and C-H stretching for the aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum, also available from NIST, will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy protons, and multiplets for the methylene protons of the azepine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the imino ether carbon, and the five methylene carbons of the ring. The chemical shifts of these signals provide valuable information about the electronic environment of each carbon atom.

-

While specific, readily available spectra were not found in the immediate search, the general expected patterns are well-understood in the field. Researchers are encouraged to acquire their own spectroscopic data for rigorous characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through the O-alkylation of ε-caprolactam. Two prominent methods are detailed below, a traditional approach using dimethyl sulfate and a more modern, "green" approach using dimethyl carbonate.

Traditional Synthesis via O-Alkylation with Dimethyl Sulfate

This classic and reliable method is well-documented in Organic Syntheses. It involves the reaction of ε-caprolactam with dimethyl sulfate in the presence of a base.

Reaction Scheme:

Synthesis via Dimethyl Sulfate

Detailed Experimental Protocol:

-

Materials:

-

ε-Caprolactam

-

Dimethyl sulfate

-

Benzene (or a suitable alternative solvent)

-

50% Potassium carbonate solution

-

Diethyl ether

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve ε-caprolactam in benzene and heat to reflux.

-

Slowly add dimethyl sulfate to the refluxing solution over a period of 2.5 hours.

-

Continue stirring and heating for an additional 2 hours, then heat under reflux without stirring for a further 14 hours.

-

Cool the reaction mixture to room temperature and slowly add 50% potassium carbonate solution with gentle stirring.

-

After the evolution of carbon dioxide ceases, stir for 30 minutes.

-

Filter the mixture to remove the precipitated potassium methyl sulfate and wash the filter cake with ether.

-

Combine the filtrate and washings, separate the aqueous layer, and remove the benzene and ether from the organic layer by distillation under reduced pressure.

-

Distill the crude product under vacuum to obtain the pure this compound. The fraction boiling at 65–67°/24 mm is collected.

-

Causality and Insights:

-

The use of dimethyl sulfate as a methylating agent is highly effective due to its potent electrophilicity.

-

The reaction is typically carried out in a non-polar solvent like benzene to facilitate the reaction and subsequent workup.

-

The addition of a strong base like potassium carbonate during workup is crucial to neutralize the acidic byproducts and liberate the free imino ether.

-

Careful control of stirring during the addition of the base is necessary to avoid the formation of emulsions that can complicate the workup.

Green Synthesis via O-Alkylation with Dimethyl Carbonate

In response to the growing need for environmentally benign synthetic methods, a "green" synthesis of this compound has been developed using dimethyl carbonate (DMC) as the methylating agent.[6] DMC is a non-toxic and biodegradable alternative to traditional alkylating agents like dimethyl sulfate.

Reaction Scheme:

Green Synthesis with Dimethyl Carbonate

Optimized Reaction Conditions: [6]

-

Mole Ratio: Dimethylcarbonate to ε-caprolactam of 0.6.

-

Reaction Temperature: 353 K (80 °C).

-

Addition Time: Drop-wise addition of dimethyl carbonate over 2 hours.

-

Post-reaction Time: 1 hour.

Under these optimized conditions, a yield of up to 81.2% can be achieved.[6] The product purity is reported to be higher than 98% as determined by gas chromatography.[6]

Causality and Insights:

-

This method avoids the use of toxic and corrosive reagents like dimethyl sulfate and hazardous solvents.

-

The reaction proceeds efficiently under relatively mild conditions.

-

The optimization of reaction parameters such as mole ratio, temperature, and reaction time is critical to achieving high yields and purity.

-

This green approach offers a more sustainable and safer route to this important chemical intermediate.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly substituted azepines and fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.

A Versatile Building Block for Heterocyclic Synthesis

The imino ether functionality of this compound provides a reactive handle for a variety of chemical transformations. It can participate in reactions such as:

-

Nucleophilic substitution: The methoxy group can be displaced by various nucleophiles, allowing for the introduction of different functional groups at the 7-position of the azepine ring.

-

Cycloaddition reactions: The C=N double bond can participate in cycloaddition reactions to form fused heterocyclic systems.

-

Reactions with organometallic reagents: Grignard reagents and other organometallics can add to the imino ether to generate substituted azepines.

These reactions open up a vast array of possibilities for the synthesis of novel azepine derivatives with diverse substitution patterns and stereochemistry.

Role in the Synthesis of Bioactive Molecules

While direct pharmacological activity of this compound itself is not widely reported, its importance stems from its use as a precursor to compounds with significant therapeutic potential. The azepine ring system is a core component of many drugs, particularly those targeting the central nervous system.

For instance, a related compound, 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride, is used as an intermediate in the synthesis of bioactive compounds for CNS disorders.[7] This highlights the potential of the methoxy-substituted azepine scaffold in the development of serotonin receptor modulators for conditions like depression, anxiety, and migraines.[7]

The ability to introduce a variety of substituents onto the azepine ring using this compound as a starting material allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

Illustrative Synthetic Pathway:

General Synthetic Utility

Conclusion

This compound, or O-Methylcaprolactim, stands out as a pivotal chemical intermediate with a rich and varied nomenclature. Its synthesis, achievable through both traditional and environmentally conscious "green" methods, provides a reliable source of this valuable building block. The true significance of this compound lies in its application as a versatile precursor for the construction of complex azepine-containing molecules. For researchers and professionals in drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its potential in the design and synthesis of the next generation of therapeutic agents. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of novel compounds with important biological activities.

References

- 1. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- | C7H13NO | CID 75657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 3. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- (CAS 2525-16-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemeo.com [chemeo.com]

- 5. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride [myskinrecipes.com]

A Comprehensive Technical Guide to 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine for Researchers and Drug Development Professionals

Introduction: The Strategic Utility of a Versatile Heterocyclic Building Block

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, also widely known by its synonym O-methylcaprolactim, represents a key heterocyclic building block for the synthesis of a variety of substituted azepanes and other seven-membered nitrogen-containing ring systems. The azepine scaffold is of significant interest in drug discovery, forming the core of numerous biologically active compounds.[1]

This technical guide provides an in-depth overview of the commercial availability, synthesis, chemical properties, and key applications of this compound, tailored for researchers, synthetic chemists, and professionals in drug development. The strategic importance of this lactim ether lies in its ability to facilitate the introduction of substituents at the C2 position of the caprolactam ring, a transformation that is not readily achievable with the parent lactam.

Commercial Availability and Major Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is 97% or higher. Some suppliers also offer the compound stabilized with potassium hydroxide (KOH).

| Supplier | Product Name | Purity | CAS Number | Notes |

| Thermo Scientific / Fisher Scientific | This compound, 97% | 97% | 2525-16-8 | Available in research quantities.[2] |

| Sigma-Aldrich (Merck) | O-methylcaprolactim | Not specified | 2525-16-8 | Available as a building block.[3] |

| Matrix Scientific | This compound | Not specified | 2525-16-8 | Listed as an irritant.[4] |

| Oakwood Chemical | This compound Stabilized with KOH | Not specified | 2525-16-8 | Offered in a stabilized form. |

| Shaanxi Dideu Medichem Co. Ltd | This compound | 99.00% | 2525-16-8 | Chinese manufacturer. |

| Shandong Mopai Biotechnology Co., LTD | This compound | 99% | 2525-16-8 | Chinese manufacturer, offers bulk quantities. |

Synthesis of this compound

The synthesis of this lactim ether can be approached through several routes, with the choice often depending on the desired scale, available reagents, and environmental considerations.

Traditional Synthesis via O-Alkylation of ε-Caprolactam

A well-established and reliable method for the synthesis of O-methylcaprolactim involves the direct O-alkylation of ε-caprolactam using dimethyl sulfate. This procedure has been published in Organic Syntheses, highlighting its robustness and reproducibility.[5]

Experimental Protocol: Synthesis of O-Methylcaprolactim [5]

-

Step 1: Reaction Setup In a 5-liter three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 678 g (6.0 moles) of ε-caprolactam and 2 liters of benzene.

-

Step 2: Reagent Addition Heat the mixture to reflux on a steam bath until all the solid dissolves. With continuous stirring, add 569 ml (757 g, 6.0 moles) of dimethyl sulfate in a thin stream through the dropping funnel over approximately 2.5 hours.

-

Step 3: Reaction Continue stirring and heating for an additional 2 hours, during which two distinct phases will form. Discontinue stirring and continue to heat under reflux for an additional 14 hours.

-

Step 4: Work-up Cool the reaction mixture to room temperature. Slowly add 600 ml of 50% potassium carbonate solution over 30 minutes with gentle stirring. After the evolution of carbon dioxide ceases, stir for another 30 minutes.

-

Step 5: Isolation and Purification Filter the mixture to remove the precipitated potassium methyl sulfate. Wash the solid cake with two 100-ml portions of ether and combine the washings with the filtrate. Separate the aqueous layer in a separatory funnel. Remove the ether and benzene from the organic layer by distillation under reduced pressure.

-

Step 6: Final Distillation Distill the crude product through an 8-inch Vigreux column. Collect the fraction boiling at 65–67°C at 24 mm Hg. The expected yield is 450–473 g (59–62%).

Green Synthesis Approach

A more environmentally friendly approach to the synthesis of this compound has been developed using dimethyl carbonate as a "green" methylating agent.[6] This method avoids the use of toxic and corrosive dimethyl sulfate.

The optimal conditions for this green synthesis involve a mole ratio of dimethyl carbonate to ε-caprolactam of 0.6, a reaction temperature of 353 K, and a controlled addition of dimethyl carbonate over 2 hours, followed by a 1-hour post-reaction time.[6] Under these conditions, a yield of up to 81.2% can be achieved, with the product purity exceeding 98% as determined by gas chromatography.[6]

Chemical Properties and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 2525-16-8 |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.18 g/mol |

| Boiling Point | 52-53 °C at 18 mm Hg |

| Density | 0.887 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.463 |

| SMILES | COC1=NCCCCC1 |

| InChI | 1S/C7H13NO/c1-9-7-5-3-2-4-6-8-7/h2-6H2,1H3 |

Spectroscopic data is crucial for the verification of the identity and purity of the compound. Infrared (IR) and mass spectrometry (MS) data are publicly available through the NIST WebBook.[7]

Application in Organic Synthesis

The primary utility of this compound in organic synthesis is as a precursor to C2-substituted caprolactams. The lactim ether functionality allows for deprotonation at the adjacent C2 position to form an aza-enolate, which can then react with various electrophiles. Subsequent hydrolysis of the resulting substituted lactim ether yields the desired C2-substituted caprolactam. This synthetic strategy is depicted in the workflow below.

Caption: Synthetic utility of this compound.

This methodology provides a powerful tool for the synthesis of a diverse range of substituted lactams, which are valuable intermediates in the development of novel pharmaceuticals.

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also corrosive and can cause severe skin burns and serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse the mouth but do not induce vomiting. In either case, seek immediate medical attention.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. O-methylcaprolactim | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. chemeo.com [chemeo.com]

Methodological & Application

Application Note: Green Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine from ε-Caprolactam using Dimethyl Carbonate

Abstract

This guide provides a comprehensive protocol for the green synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine, a valuable lactim ether intermediate, from ε-caprolactam. Traditional synthesis routes often rely on hazardous and toxic alkylating agents such as dimethyl sulfate (DMS) or methyl iodide.[1][2] This application note details a scientifically robust and environmentally benign methodology employing dimethyl carbonate (DMC) as both a reagent and solvent.[3][4] DMC is a non-toxic, biodegradable compound that serves as an eco-friendly alternative, producing only methanol and carbon dioxide as byproducts.[1][5] The protocol described herein is optimized for high yield and purity, presenting a sustainable alternative for researchers in synthetic chemistry and drug development.[3][4]

Introduction and Scientific Principle

This compound, also known as O-methylcaprolactim, is a key building block in organic synthesis, notably in the preparation of pharmaceutical compounds and agrochemicals. The classical methods for its synthesis involve the O-methylation of ε-caprolactam using highly toxic and carcinogenic reagents like dimethyl sulfate and methyl iodide.[1][6][7] These reagents pose significant health risks and generate substantial inorganic salt waste, complicating disposal and increasing the environmental footprint of the process.[1]

The principles of green chemistry call for the development of safer, more efficient, and environmentally conscious chemical processes.[8] The use of dimethyl carbonate (DMC) aligns perfectly with these principles.[9][10] DMC is an inexpensive, non-toxic methylating agent whose reactivity can be tuned by temperature.[5] At temperatures above 120-160°C, DMC acts as an efficient methylating agent via a nucleophilic attack on its methyl group (a BAl2 mechanism), yielding the methylated product, methanol, and carbon dioxide.[1][5] This process avoids the formation of salt byproducts, enhancing atom economy and simplifying product purification.

This protocol leverages the favorable properties of DMC to achieve a high-yield synthesis of O-methylcaprolactim under optimized, environmentally friendly conditions.[3][4]

Reaction Mechanism and Rationale

The O-methylation of ε-caprolactam proceeds through the nucleophilic attack of the lactam's amide oxygen on the electrophilic methyl group of dimethyl carbonate. While ε-caprolactam exists predominantly in the amide form, it is in equilibrium with its tautomeric lactim form. The reaction is typically facilitated by a base, which, although not explicitly required in some high-temperature protocols, can increase the nucleophilicity of the substrate. The reaction with DMC is irreversible because the methoxycarboxylic acid intermediate readily decomposes to methanol and CO2.[5]

Materials and Equipment

| Reagents | Grade | Supplier | CAS No. |

| ε-Caprolactam | ≥99% | Sigma-Aldrich | 105-60-2 |

| Dimethyl Carbonate (DMC) | Anhydrous, ≥99% | Sigma-Aldrich | 616-38-6 |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | 7757-82-6 |

| Equipment | Description |

| Three-neck round-bottom flask | 250 mL, fitted with reflux condenser and dropping funnel |

| Reflux condenser | Allihn or Graham type |

| Dropping funnel | 100 mL, pressure-equalizing |

| Magnetic stirrer with hotplate | With temperature control |

| Heating mantle | Sized for 250 mL flask |

| Rotary evaporator | For solvent removal |

| Standard glassware | Beakers, graduated cylinders, separatory funnel |

| Analytical Instruments | Gas Chromatography (GC), FTIR Spectrometer |

Experimental Protocol

This protocol is based on an optimized procedure reported in the literature, which achieves high yield and purity.[3][4]

Workflow Overview

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a 100 mL dropping funnel. Ensure all glassware is dry. The setup should be placed in a fume hood.

-

Reagent Preparation: Place ε-caprolactam (e.g., 0.5 mol, 56.57 g) into the reaction flask.

-

Initiation of Reaction: Begin stirring and heat the flask using a heating mantle to 353 K (80 °C).

-

Addition of Methylating Agent: Once the temperature is stable, add dimethyl carbonate (DMC) dropwise from the dropping funnel. Based on optimal conditions, a mole ratio of DMC to ε-caprolactam of 0.6 is recommended (e.g., 0.3 mol, 27.02 g, approx. 25.4 mL).[3][4] The addition should be controlled over a period of 2 hours.

-